4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine
Description
Significance of 1,2,4-Triazole-Pyridine Hybrid Scaffolds in Chemical Biology Research
The fusion of 1,2,4-triazole (B32235) and pyridine (B92270) rings into a single molecular entity has garnered considerable attention in chemical biology and medicinal chemistry. researchgate.net This interest stems from the wide array of pharmacological activities exhibited by derivatives of this hybrid scaffold. nih.govqu.edu.sa The combination of these two nitrogen-containing heterocycles creates a "privileged scaffold" that offers extensive possibilities for synthetic modification and interaction with biological targets. researchgate.net
The 1,2,4-triazole moiety, with its three nitrogen atoms, is a key pharmacophore known for its ability to engage in hydrogen bonding and other non-covalent interactions with enzymes and receptors. ijpca.org Similarly, the pyridine ring is a common structural feature in many therapeutic agents. researchgate.net The strategic combination of these two rings into a hybrid molecule is a drug design approach aimed at creating compounds with novel or enhanced biological activities. impactfactor.org
Research has demonstrated that 1,2,4-triazole-pyridine derivatives possess a broad spectrum of biological activities. ijpca.org A significant area of investigation is their potential as anticancer agents. researchgate.net Studies have shown that certain derivatives exhibit moderate to potent anticancer activities against various cancer cell lines. researchgate.netijpca.org For example, a series of novel 1,2,4-triazole-pyridine hybrid derivatives showed notable activity against murine melanoma (B16F10) cells. researchgate.net Another area of intense research is the antimicrobial potential of these hybrids. impactfactor.org Derivatives have been synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. impactfactor.org Some compounds, such as 3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine and 3-(5-(3,5-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine, have shown potent antibacterial activity. impactfactor.org
The table below summarizes the diverse biological activities reported for various 1,2,4-triazole-pyridine derivatives, underscoring the scaffold's importance in drug discovery research.
| Derivative Class | Investigated Biological Activity | Reference |
| Substituted Benzylthio-1,2,4-triazole-pyridine Hybrids | Anticancer (Murine Melanoma B16F10) | researchgate.netijpca.org |
| Substituted Benzylthio-1,2,4-triazole-pyridine Hybrids | Antibacterial & Antifungal | impactfactor.org |
| 1,2,3-Triazole-Pyridine Hybrids | Antibiofilm (MRSA) | rsc.org |
| Dimethylpyridine-1,2,4-triazole Hybrids | Anticancer (Gastrointestinal Cancer Cells) | nih.gov |
| Triazolo[1,5-a]pyridinylpyridines | Antitumor (Human Colon Cancer HT29) | researchgate.net |
| General 1,2,4-Triazole Derivatives | Antitubercular, Anti-inflammatory, Antioxidant | jopir.in |
Overview of Heterocyclic Compound Research Frameworks relevant to 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine
The study of this compound fits within a broader, well-established research framework centered on heterocyclic compounds. These cyclic molecules, which contain atoms of at least two different elements in their rings, are a cornerstone of modern drug development and medicinal chemistry. rroij.comopenmedicinalchemistryjournal.com Over 85% of all biologically active chemical compounds contain a heterocycle, highlighting their fundamental role. openmedicinalchemistryjournal.com
The general research framework for developing new therapeutic agents from heterocyclic scaffolds typically involves several key stages:
Scaffold Selection and Design: Research often begins with the identification of a "privileged scaffold," like the 1,2,4-triazole-pyridine core, which is known to interact with various biological targets. rroij.com The design process involves creating hybrid molecules that combine two or more pharmacophores to potentially enhance activity or overcome drug resistance. impactfactor.org
Synthesis of Compound Libraries: Once a core scaffold is chosen, medicinal chemists synthesize a library of derivatives. researchgate.netrsc.org This involves adding different functional groups to various positions on the heterocyclic rings. This systematic modification allows researchers to explore the structure-activity relationship (SAR), which is crucial for understanding how chemical structure influences biological activity. mdpi.com
Biological Screening: The synthesized compounds are then subjected to a battery of biological tests. rroij.com In drug discovery, this involves in vitro assays to measure the compound's effect on specific enzymes, receptors, or whole cells (such as cancer cells or bacteria). ijpca.orgmdpi.com
Lead Optimization: Compounds that show promising activity in initial screens are identified as "hits." These hits are then further modified to improve their potency, selectivity, and pharmacokinetic properties in a process called lead optimization. rroij.com The goal is to develop a drug candidate with improved efficacy and a better safety profile. rroij.com
The compound this compound represents a specific molecular entity within this framework. It can serve as a building block for creating more complex derivatives or be studied as part of a larger library of related compounds to uncover new biological activities. This systematic approach of synthesis and screening is a driving force in the discovery of novel medicines for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-3-6(1-2-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTVDXOGXBRPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine and Its Derivatives
Established Synthetic Routes for 1,2,4-Triazole-Pyridine Hybrids
The construction of the 1,2,4-triazole-pyridine framework can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.
Multi-step Reaction Protocols
Multi-step synthesis is a common approach for constructing complex heterocyclic systems like 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine. These protocols often involve the sequential formation of the pyridine (B92270) and triazole rings or the coupling of pre-functionalized pyridine and triazole precursors.
Table 1: Illustrative Multi-step Synthesis of a 1,2,4-Triazole-Pyridine Derivative
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Isonicotinic acid hydrazide, Carbon disulfide | KOH, Ethanol (B145695), rt | Potassium 3-(pyridin-4-carbonyl)dithiocarbazate | - |
| 2 | Potassium 3-(pyridin-4-carbonyl)dithiocarbazate | Hydrazine hydrate, Water, Reflux | 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | - |
Condensation Reactions in Scaffold Formation
Condensation reactions are pivotal in the formation of the 1,2,4-triazole-pyridine scaffold. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. For instance, the condensation of hydrazines or their derivatives with diacylamines is a known method for forming the 1,2,4-triazole (B32235) ring, a reaction often referred to as the Einhorn-Brunner reaction. chemshuttle.com
In the context of 1,2,4-triazole-pyridine hybrids, a condensation reaction could involve a substituted aminopyridine reacting with a precursor that provides the necessary atoms for the triazole ring. For example, the reaction of 2-aminopyridine (B139424) with nitriles in the presence of a heterogeneous catalyst system has been reported to form 1,2,4-triazolo[1,5-a]pyridines. nih.gov Another example involves the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes to form stable hemiaminals or Schiff bases, demonstrating the reactivity of the amino group on the triazole ring which can be analogous to the amino group on the pyridine ring in the target molecule. nih.gov
Cyclization Strategies for Triazole Ring Formation
Cyclization reactions are fundamental to the formation of the 1,2,4-triazole ring in these hybrid molecules. These strategies often involve the intramolecular cyclization of a linear precursor that already contains the pyridine moiety. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines, which can be promoted by various reagents to yield 1,2,4-triazolo[1,5-a]pyridines. acs.org
Another strategy involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, which provides a mild route to nih.govmdpi.comnih.govtriazolo[1,5-a]pyridines. mdpi.com Additionally, the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in the presence of a base like aqueous NaOH can generate 1,2,4-triazole-3-thiones, which can be further functionalized.
Table 2: Examples of Cyclization Reactions for Triazole Ring Formation on a Pyridine Scaffold
| Precursor | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| N-(2-pyridyl)amidines | Oxidizing agents (e.g., PIFA, I2/KI) | 1,2,4-Triazolo[1,5-a]pyridines | acs.org |
| N-(pyrid-2-yl)formamidoximes | Trifluoroacetic anhydride | nih.govmdpi.comnih.govTriazolo[1,5-a]pyridines | mdpi.com |
Alkylation and Amidation Approaches
Alkylation and amidation reactions are key transformations for the synthesis and further derivatization of this compound and its analogs. Alkylation can be used to introduce the pyridine ring onto the triazole nitrogen or vice versa. For instance, the N-arylation of 1,2,4-triazole with a suitable halopyridine, such as 4-chloro-2-aminopyridine, can be a direct route to the target compound. The use of a base is often necessary to facilitate these reactions.
Amidation reactions can be employed to introduce acyl groups onto the amino functionality of the pyridine ring, leading to a wide range of derivatives with potentially altered properties. For example, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)amide derivatives have been synthesized, showcasing the utility of amidation in creating diverse chemical libraries. nih.gov While direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones can lead to a mixture of N- and O-alkylated products, specific alkylating agents can offer selectivity. acs.org
Catalyzed Reactions (e.g., Cu(I)-catalyzed cycloaddition)
Copper-catalyzed reactions, particularly Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are powerful tools for the synthesis of triazole-containing compounds. While this "click chemistry" approach typically yields 1,2,3-triazoles, copper catalysis is also instrumental in the synthesis of 1,2,4-triazoles. For instance, a copper-catalyzed reaction between 2-aminopyridine and nitriles under an air atmosphere can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond formation. mdpi.com
Furthermore, copper-catalyzed N-arylation of 1H-1,2,4-triazole with aryl halides provides an effective method for creating C-N bonds. acs.org This methodology could be applied to the synthesis of this compound by using an appropriately substituted halopyridine. One-pot copper-catalyzed syntheses of substituted 1,2,4-triazoles from nitriles and hydroxylamine (B1172632) have also been developed, offering an efficient route to this heterocyclic system. nih.gov
Table 3: Overview of Copper-Catalyzed Reactions for 1,2,4-Triazole-Pyridine Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Oxidative Coupling | 2-Aminopyridine, Nitrile | CuBr | 1,2,4-Triazolo[1,5-a]pyridine | nih.gov |
| N-Arylation | 1H-1,2,4-Triazole, 4-Iodotoluene | Cu2O, Cs2CO3, N-ligand | 1-Aryl-1,2,4-triazole | acs.org |
Microwave-Mediated and Catalyst-Free Methodologies
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful technique, often leading to shorter reaction times, higher yields, and cleaner reactions. Several microwave-assisted methods for the synthesis of 1,2,4-triazole derivatives have been reported.
Notably, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. nih.gov This approach involves a tandem reaction of enaminonitriles and benzohydrazides. nih.gov The development of such catalyst-free methodologies is highly desirable as it simplifies purification processes and reduces environmental impact. Simple and efficient methods for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation in the absence of a catalyst have also been demonstrated.
Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional | Enaminonitrile, Benzohydrazide | Toluene, Reflux | 24 h | 65.5 | nih.gov |
Novel Synthetic Approaches and Route Development
The construction of the this compound core and its analogues involves sophisticated synthetic strategies. Recent research has emphasized not only the efficiency of these routes but also their environmental impact and the subtle effects of reaction conditions on outcomes.
The formation of N-aryl triazole rings, a key step in synthesizing compounds like this compound, is highly sensitive to the reaction environment, particularly the base and solvent system employed. mdpi.com The choice of solvent can dramatically influence reaction rates, yields, and even the formation of side products.
Research on the synthesis of analogous structures, such as 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine from 2-nitrophenyl azide (B81097) and 2-(benzo[d]thiazol-2-yl)acetonitrile, demonstrates the critical role of the base-solvent combination. mdpi.com In this study, various systems were tested to optimize the yield of the desired 1,2,3-triazole. The use of sodium methoxide (B1231860) in methanol (B129727) resulted in a 41% yield, whereas a system of triethylamine (B128534) (Et3N) in dimethylformamide (DMF) proved to be optimal, affording the product in good yield. mdpi.com This highlights that polar aprotic solvents like DMF can be superior for this type of condensation reaction. The reaction is sensitive, as generating the necessary carbanion requires an equivalent of the base. mdpi.com
The data below, adapted from a study on a related triazole synthesis, illustrates how different solvent and base systems can affect product yield. mdpi.com
Table 1: Effect of Solvent and Base on a Representative Triazole Synthesis mdpi.com
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | MeONa | MeOH | 41 |
| 2 | Et3N | DMF | Good |
| 3 | Et2NH | DMSO | - |
| 4 | NaOH | H2O | - |
| 5 | Cs2CO3 | DMSO/H2O | - |
This systematic exploration underscores the necessity of fine-tuning reaction conditions, where the solvent not only facilitates dissolution but also influences the reactivity of the intermediates, to achieve optimal outcomes in the synthesis of complex heterocyclic systems. mdpi.com
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com These principles focus on using environmentally benign solvents, reducing waste, and employing energy-efficient methods. mdpi.com For the synthesis of 1,2,4-triazole derivatives, several green approaches have been developed.
One notable green technique is the use of microwave irradiation, often on a solid support, which can accelerate reaction rates and reduce the need for conventional solvents. researchgate.net A study on the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol and its derivatives successfully employed a solid-state microwave irradiation technique. researchgate.net This method avoids the hazards associated with high-temperature reactions in traditional solvents. researchgate.net
Another green approach is mechanochemistry, or grinding, where reactions are carried out between solids with minimal or no solvent. researchgate.net This technique has been used for synthesizing 1,2,4-triazole derivatives by grinding reactants in a mortar and pestle, often with just a few drops of a catalyst like acetic acid, for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC). researchgate.net
Furthermore, the use of greener solvents, such as ethanol or water, and metal-free catalysts are key tenets of green chemistry. mdpi.com For instance, hydrogen peroxide has been used as a clean oxidant to mediate the synthesis of 1,2,4-thiadiazoles in ethanol at room temperature, offering advantages like operational simplicity and the formation of clean by-products. mdpi.com These principles are directly applicable to the development of sustainable synthetic routes for this compound.
Functionalization and Derivatization Strategies for the this compound Core
Once the core structure is synthesized, its properties can be modulated through functionalization and derivatization. These strategies are crucial for exploring structure-activity relationships in drug discovery and for creating materials with tailored properties.
Modifying the core structure by introducing various side chains and appendages is a common strategy to create libraries of related compounds. This can be achieved by targeting reactive sites on both the pyridine and triazole rings.
A versatile approach begins with a core structure like 4-amino-1,2,4-triazole (B31798), which can undergo condensation with various ketones or aldehydes to form Schiff bases. chemmethod.com These Schiff bases serve as intermediates for further elaboration. For example, they can react with acid chlorides (e.g., acetyl chloride) to yield N-acyl derivatives or with thiourea (B124793) to produce N-thiourea derivatives. chemmethod.com These intermediates can then undergo cyclization reactions to append additional heterocyclic rings, such as imidazole. chemmethod.com
The table below outlines a representative multi-step reaction sequence starting from a 4-amino-1,2,4-triazole core to introduce diverse functional groups. chemmethod.com
Table 2: Multi-step Derivatization from a 4-Amino-1,2,4-triazole Core chemmethod.com
| Step | Reactant(s) | Product Type |
|---|---|---|
| 1 | 4-Aminoacetophenone | Schiff Base |
| 2 | Acetyl chloride | N-acyl derivative |
| 3 | Thiourea | N-thiourea derivative |
| 4 | 2-Hydroxy-1,2-diphenylethan-1-one | Imidazole derivative |
This stepwise approach allows for the systematic introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's physicochemical properties. chemmethod.com
Late-stage functionalization (LSF) involves the direct modification of C-H bonds in a complex molecule, avoiding the need for de novo synthesis to create analogues. unimi.it This approach is particularly valuable in pharmaceutical research for rapidly exploring a compound's structure-activity relationship. unimi.it
For pyridine-containing molecules, LSF can be challenging due to selectivity issues, but several strategies have emerged. unimi.it The Minisci reaction, which involves the addition of nucleophilic radicals to a protonated pyridine ring, is a powerful tool for introducing alkyl and other carbon-centered groups. unimi.it
A more recent and highly selective LSF technique involves a two-step process of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). berkeley.edu This method specifically targets the position alpha to the pyridine nitrogen (the C2 or C6 position). The initial fluorination activates the C-F bond, which can then be displaced by a wide range of nucleophiles (N-, O-, S-, or C-based) under mild conditions. berkeley.edu This process allows for the efficient installation of diverse functionalities at a late stage in the synthesis, making it a powerful tool for modifying the pyridine moiety of this compound. berkeley.edu
Structural Characterization and Advanced Spectroscopic Elucidation of 4 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including proton and carbon environments, and their interconnections.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, the spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) and triazole rings, as well as the amine group.
Triazole Protons: The 1,2,4-triazole (B32235) ring, when substituted at the N-1 position, exhibits two proton signals. These protons (H-3' and H-5') typically appear as singlets in the downfield region of the spectrum, generally between δ 8.0 and 9.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms within the aromatic ring. For the parent 4-amino-4H-1,2,4-triazole, the triazole protons are observed as a singlet at δ 8.10 ppm. researchgate.net
Pyridine Protons: The 2-aminopyridine (B139424) moiety displays a characteristic three-proton spin system. The proton at the C-6 position (H-6), being adjacent to the electron-donating amino group, is expected to appear as a doublet at the most upfield position of the aromatic region for the pyridine ring. The H-5 proton will likely appear as a doublet of doublets due to coupling with both H-6 and H-3. The H-3 proton, adjacent to the point of substitution, would appear as a doublet.
Amine Protons: The protons of the primary amine group (-NH₂) typically resonate as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3' (Triazole) | ~9.2 | s (singlet) | - |
| H-5' (Triazole) | ~8.4 | s (singlet) | - |
| H-6 (Pyridine) | ~8.2 | d (doublet) | J = 5.5 |
| H-5 (Pyridine) | ~7.5 | dd (doublet of doublets) | J = 5.5, 2.5 |
| H-3 (Pyridine) | ~7.3 | d (doublet) | J = 2.5 |
| -NH₂ | ~5.0 - 6.0 | br s (broad singlet) | - |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound would show seven distinct signals corresponding to the seven carbon atoms.
Triazole Carbons: The two carbon atoms of the 1,2,4-triazole ring (C-3' and C-5') are expected to resonate at approximately δ 152 ppm and δ 143 ppm, respectively. These downfield shifts are characteristic of carbons in electron-deficient heterocyclic systems. researchgate.net
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The C-2 carbon, bonded to the amino group, would be significantly shielded and appear upfield. Conversely, the C-4 carbon, attached to the electronegative triazole ring, would be deshielded and shifted downfield. The C-6 carbon, adjacent to the ring nitrogen, will also be downfield.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (Pyridine) | ~158 |
| C-3 (Pyridine) | ~108 |
| C-4 (Pyridine) | ~151 |
| C-5 (Pyridine) | ~112 |
| C-6 (Pyridine) | ~150 |
| C-3' (Triazole) | ~152 |
| C-5' (Triazole) | ~143 |
Advanced NMR Techniques for Stereochemical and Conformational Studies
Two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment and for probing the spatial arrangement of atoms.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of the protonated carbons in both the pyridine and triazole rings.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is critical for establishing the connectivity between the two heterocyclic rings. For instance, correlations would be expected between the pyridine protons H-3 and H-5 and the C-4 carbon, and crucially, between these same protons and the C-5' carbon of the triazole ring, confirming the C4-N1' linkage. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity. This technique is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation (dihedral angle) of the pyridine and triazole rings. NOE correlations between protons on the pyridine ring (e.g., H-3 and H-5) and protons on the triazole ring (H-5') would provide direct evidence of their spatial relationship. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₇H₇N₅, corresponding to a monoisotopic mass of 161.0701 Da.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation, making it ideal for accurate molecular weight determination.
Protonated Molecular Ion: In positive ion mode, the compound is expected to be readily protonated, yielding an intense signal for the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 162.0779. This is often the base peak in the spectrum. acs.org
Adduct Formation: Depending on the solvent system, other adduct ions such as the sodium adduct [M+Na]⁺ (m/z 184.0599) or the potassium adduct [M+K]⁺ (m/z 200.0338) may also be observed.
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₈N₅]⁺ | 162.0779 |
| [M+Na]⁺ | [C₇H₇N₅Na]⁺ | 184.0599 |
| [M+K]⁺ | [C₇H₇N₅K]⁺ | 200.0338 |
Electron Impact Mass Spectrometry (EI-MS)
EI is a high-energy ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure.
Molecular Ion Peak: The molecular ion (M⁺·) peak would appear at m/z 161.
Fragmentation Pathways: The fragmentation of 1,2,4-triazole derivatives often involves the characteristic loss of a molecule of nitrogen (N₂, 28 Da), which is a stable neutral loss. cdnsciencepub.comrsc.org Fragmentation of the aminopyridine moiety typically involves the loss of HCN (27 Da) or H₂CN (28 Da). acs.org Key fragmentation pathways would likely include:
Loss of N₂: A fragment ion at m/z 133 resulting from the elimination of N₂ from the triazole ring.
Pyridine Ring Cleavage: Loss of HCN from the pyridine ring could lead to a fragment at m/z 134.
C-N Bond Scission: Cleavage of the bond connecting the pyridine and triazole rings could produce ions corresponding to the aminopyridine cation (m/z 94) or the triazole cation (m/z 68).
| Proposed Fragment Ion | m/z | Neutral Loss |
|---|---|---|
| [M]⁺· | 161 | - |
| [M - N₂]⁺· | 133 | N₂ |
| [M - HCN]⁺· | 134 | HCN |
| [C₅H₅N₂]⁺ (aminopyridine cation) | 94 | C₂H₂N₃ |
| [C₂H₂N₃]⁺ (triazole cation) | 68 | C₅H₅N₂ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural confirmation of novel synthesized compounds. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. For analogues of this compound, HRMS, particularly with Electrospray Ionization (ESI), is employed to confirm the molecular formula of the target compounds and their intermediates.
In the synthesis of various 1,2,4-triazolo[1,5-a]pyridine derivatives, HRMS (ESI) is used to verify the successful formation of the products. mdpi.com The method involves comparing the experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. For example, the characterization of 7-(4-methoxyphenyl)-5-methyl-2-(4-(trifluoromethyl)phenyl)- nih.govamhsr.orgresearchgate.nettriazolo[1,5-a]pyridine yielded an [M+H]⁺ peak with a calculated mass of 422.1483, while the found mass was 422.1480, confirming the elemental formula C₂₂H₁₇F₃N₄O. mdpi.com This level of accuracy is instrumental in distinguishing between compounds with very similar nominal masses but different elemental compositions.
HRMS analysis is also fundamental in coordination chemistry to characterize metal complexes involving triazole-pyridine ligands. For a series of fac-Re(CO)₃Cl complexes with [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands, HR-ESI-MS was used alongside elemental analysis and spectroscopy to confirm the structures of the resulting rhenium(I) complexes. acs.org Similarly, in the study of fluorescent probes for metal ions, HRMS analysis helped to establish the binding mode and mechanism of a 1-(2-pyridyl)-4-styrylpyrazole-based ligand with Hg²⁺ ions. nih.gov
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 7-(4-methoxyphenyl)-2-(pyridin-3-yl)- nih.govamhsr.orgresearchgate.nettriazolo[1,5-a]pyridine | C₁₈H₁₅N₄O | 303.1245 | 303.1242 |
| 2-(4-chlorophenyl)-7-(4-methoxyphenyl)- nih.govamhsr.orgresearchgate.nettriazolo[1,5-a]pyridine | C₁₉H₁₅ClN₃O | 336.0903 | 336.0898 |
| 2-(4-fluorophenyl)-7-(4-methoxyphenyl)- nih.govamhsr.orgresearchgate.nettriazolo[1,5-a]pyridine | C₁₉H₁₅FN₃O | 320.1199 | 320.1194 |
| 7-(4-methoxyphenyl)-5-methyl-2-(p-tolyl)- nih.govamhsr.orgresearchgate.nettriazolo[1,5-a]pyridine | C₂₀H₁₈N₃OS | 348.1170 | 348.1168 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. rsc.org This combination is invaluable for confirming the identity and assessing the purity of synthesized this compound analogues and their intermediates. The LC component separates the target compound from unreacted starting materials, byproducts, and other impurities, while the MS component provides mass information that confirms the identity of the eluting peaks.
LC-MS/MS, a tandem MS approach, is particularly useful for the quantitative analysis of triazole compounds in complex matrices. A validated method for the detection of 1,2,4-triazole, a metabolite of triazole fungicides, in soil samples achieved a limit of quantification of 1.1 μg kg⁻¹ with a recovery range of 83% to 97% and a relative standard deviation (RSD) below 7.8%. nih.gov Such methods are crucial for monitoring the fate of these compounds in various environments. The technique often involves specific mass transitions in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. For 1,2,4-triazole, a common transition monitored is m/z 70 → 43. eurl-pesticides.eu
In drug discovery and development, LC-MS is essential for analyzing compound libraries and reaction outcomes. For instance, the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which are structurally related to the target compound, relied on purity assessment, often confirmed by LC-MS, to ensure the quality of the compounds before biological testing. nih.gov The development of reliable LC-MS methods depends on careful consideration of sample preparation, calibration strategies, and the choice of ionization source (e.g., ESI) to ensure accurate and reproducible results. rsc.orgrug.nl
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
|---|---|---|
| 1,2,4-Triazole | 70 | 43, 70 |
| Triazole-alanine | 157 | 70, 88, 42 |
| Triazole-acetic acid | 128 | 70, 43, 73 |
| Triazole-lactic acid | 158 | 70, 43, 112 |
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the characterization of this compound analogues. It provides detailed information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectra of triazole-pyridine derivatives exhibit characteristic absorption bands that confirm their structural features. For example, in a series of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives, the spectra displayed key stretching vibrations including Ar C-H around 3033-3132 cm⁻¹, S-H between 2544-2621 cm⁻¹, C=N in the 1520-1541 cm⁻¹ region, and C-N stretching near 1315-1377 cm⁻¹. nih.gov The presence or absence of specific bands can confirm reaction outcomes; for instance, the disappearance of N-H and S-H stretching bands is indicative of successful cyclization in the formation of certain triazolo-thiadiazole systems. amhsr.org
FT-IR is also sensitive to intermolecular interactions. In the solid-state structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, FT-IR and Raman spectra confirmed the presence of intermolecular N-H···N hydrogen bonds. mdpi.com These interactions involve the amino group attached to the triazole ring acting as a hydrogen bond donor to a nitrogen atom on the triazole ring of an adjacent molecule. This information is crucial for understanding the crystal packing and physical properties of these compounds. The analysis of FT-IR spectra of metal complexes with ligands like 2-(1H-1,2,4-triazol-3-yl)pyridine reveals shifts in the vibrational frequencies of the ligand upon coordination to a metal ion, providing evidence of complex formation and indicating the sites of metal binding. researchgate.net
| Functional Group | Compound A¹ | Compound B² | Compound C³ |
|---|---|---|---|
| Ar C-H stretch | 3132 | 3051 | 3033 |
| S-H stretch | 2544 | 2621 | 2579 |
| C=N stretch | 1523 | 1541 | 1520 |
| C-N stretch | 1344 | 1377 | 1315 |
| C-S stretch | 671 | 678 | 698 |
¹4-[{1-(4-dimethylaminophenyl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole ²4-[{1-(4-methoxyphenyl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole ³4-[{1-(4-nitrophenyl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole
Electronic Spectroscopy for Electronic Structure and Ligand-to-Metal Transfer Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound analogues and their metal complexes, this technique provides insights into their electronic structure, conjugation, and charge-transfer properties.
The absorption spectra of triazole-pyridine systems typically show intense bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic rings. For instance, various 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives exhibit maximum absorption (λₘₐₓ) wavelengths between 212 nm and 261 nm in DMF. nih.gov The spectrum of 1,2,4-triazolo[4,3-a]pyridin-3-amine features a strong, complex band between 200-400 nm, attributed to the coupled π-systems of the triazole and pyridine rings. mdpi.com
Upon coordination to a metal ion, the electronic properties of the ligand are perturbed, which is reflected in the UV-Vis spectrum. The formation of metal complexes often leads to the appearance of new, lower-energy absorption bands known as charge-transfer bands. In the case of fac-Re(CO)₃Cl complexes with pyridyl-1,2,3-triazole ligands, the lower energy portion of the absorption spectrum is assigned to a metal-to-ligand charge transfer (MLCT) transition. acs.org Time-dependent density functional theory (TD-DFT) calculations can be used to model these transitions and determine their nature. For most of these rhenium complexes, the MLCT is directed towards the pyridine moiety, but for nitro-substituted analogues, it is polarized towards the triazole-substituent group, demonstrating how substituent effects can tune the electronic properties. acs.org
| Compound | Band Position λₘₐₓ (nm) | Assignment |
|---|---|---|
| Ligand (L₂) | 311 | π→π |
| [Mn(L₂)₂Cl₂] | 314 | π→π |
| [Co(L₂)₂Cl₂] | 312 | π→π |
| [Ni(L₂)₂Cl₂] | 315 | π→π |
| [Zn(L₂)₂Cl₂] | 313 | π→π* |
L₂ = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine
Fluorescence Spectroscopy for Photophysical Properties and Metal Ion Sensing
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules that fluoresce, i.e., emit light after absorbing it. Triazole-pyridine derivatives are of significant interest in this area as they can be designed to function as fluorescent sensors for detecting specific metal ions. The sensing mechanism often relies on changes in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength upon binding to a metal ion.
The fluorescence properties are intrinsically linked to the molecular structure. For example, 1-(2-pyridyl)-4-styrylpyrazoles, which contain a pyridine moiety similar to the target compound, exhibit strong blue-light emission with high quantum yields due to intramolecular charge transfer (ICT) phenomena. nih.gov The emission spectrum of 1,2,4-triazolo[4,3-a]pyridin-3-amine shows luminescence in the 460-545 nm range, with a significant Stokes shift and an excited-state lifetime of 3 ns. mdpi.com
The coordination of a metal ion to the triazole-pyridine scaffold can significantly alter these photophysical properties. A 1-(2-pyridyl)-4-styrylpyrazole derivative was found to be a highly selective "turn-off" fluorescent probe for Hg²⁺, with a low limit of detection (LOD = 3.1 × 10⁻⁷ M). nih.gov In another study, a Co(II) complex with 2-(1H-1,2,4-triazol-3-yl)pyridine demonstrated that the intrinsic fluorescence of the free ligand is progressively quenched as the concentration of Co(II) increases, suggesting its potential for detecting cobalt ions in aqueous solutions. researchgate.net Conversely, "turn-on" sensing is also possible. A sensor incorporating tetraphenylethylene (B103901) (TPE), a triazole unit, and a cyclodextrin (B1172386) moiety exhibited an aggregation-induced emission (AIE) effect, leading to a highly selective turn-on fluorescence response to Cd²⁺ with a detection limit of 0.01 μM. rsc.org These examples highlight the versatility of the triazole-pyridine framework in designing chemosensors for various environmentally and biologically relevant metal ions.
| Sensor Type/Ligand | Target Ion | Sensing Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| 1-(2-pyridyl)-4-styrylpyrazole | Hg²⁺ | Turn-off fluorescence | High selectivity, LOD = 0.31 µM | nih.gov |
| TPE-Triazole-Cyclodextrin | Cd²⁺ | Turn-on fluorescence (AIE) | High selectivity, LOD = 0.01 µM | rsc.org |
| 2-(1H-1,2,4-triazol-3-yl)pyridine | Co²⁺ | Fluorescence quenching | Intensity dependent on Co(II) concentration | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For analogues of this compound, this method provides precise data on molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing.
Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction (SC-XRD) studies on various pyridinyl-triazole analogues reveal key structural characteristics. A recurring feature is the relative planarity of the molecule, with a generally small dihedral angle between the pyridine and triazole rings. For instance, in the case of 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate, the pyridine and triazole rings are nearly coplanar, with a dihedral angle of just 2.3(1)°. nih.gov Similarly, 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine exhibits a dihedral angle of 5.58(7)° between the mean planes of its two heterocyclic rings. nih.gov In the fused system 1,2,4-triazolo[4,3-a]pyridin-3-amine, two independent molecules in the asymmetric unit show dihedral angles of 3.1(1)° and 1.8(1)° between the pyridine and triazole rings, indicating a nearly planar conformation. nih.gov
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Ref. |
| 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate | Orthorhombic | P2₁2₁2₁ | 2.3(1) (Pyridine-Triazole) | nih.gov |
| 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine | Monoclinic | P2₁/c | 5.58(7) (Pyridine-Triazole) | nih.gov |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | Monoclinic | P2₁/n | 3.1(1) / 1.8(1) (Pyridine-Triazole) | nih.gov |
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Monoclinic | P2₁/n | 33.40(5) (Benzene-Triazole) | nih.gov |
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the most prevalent and directional intermolecular interactions governing the supramolecular architecture of pyridinyl-triazole compounds. The presence of amine groups (donors) and multiple nitrogen atoms within the pyridine and triazole rings (acceptors) facilitates the formation of extensive and often complex hydrogen-bonding networks.
In the crystal structure of 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, molecules are linked by N—H···N hydrogen bonds to form a two-dimensional network. nih.gov Similarly, studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed that the asymmetric unit contains two molecules linked via N–H···N hydrogen bonds, forming a distinct R²₂(8) graph set motif. nih.govmdpi.com In this structure, the amino group acts as a hydrogen bond donor, connecting to a nitrogen atom on the triazole ring of an adjacent molecule. mdpi.com
The complexity of these networks can extend to three dimensions. In various pyrimidin-2-yl-substituted triaryltriazoles, combinations of C—H···N and C—H···π hydrogen bonds link molecules into 3D frameworks. researchgate.net The inclusion of other functional groups, like a hydroxyl group, introduces additional possibilities. For instance, in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, strong O—H···N hydrogen bonds involving the phenol (B47542) group and an unsubstituted triazole nitrogen atom create chains of molecules. nih.gov These chains are then further connected by weaker C—H···N interactions to form layers. nih.gov The ability of amino groups to also serve as proton acceptors in hydrogen bonding has been confirmed in related diaminotriazole crystals. nih.gov
These hydrogen bonding interactions are critical in defining the crystal packing, influencing the material's physical properties. The analysis of these networks provides fundamental insights into the principles of molecular recognition and crystal engineering for this class of compounds.
| Compound | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Ref. |
| 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine | N—H···N | 2.999(2) | 2.14(2) | 174(2) | 2D Network | nih.gov |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | N—H···N | Data not provided | Data not provided | Data not provided | Dimeric units with R²₂(8) graph set | mdpi.com |
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | O—H···N | 2.721(2) | 1.89(2) | 167(2) | Chains linked into layers by C—H···N interactions | nih.gov |
| Zwitterionic Pyridinium–Triazole Ligands | C—H···N, C—H···O | Data not provided | Data not provided | Data not provided | 1D chains and rings forming 3D networks | mdpi.com |
Computational Chemistry and Molecular Modeling Investigations of 4 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine Interactions
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a large biological macromolecule, typically a protein or nucleic acid. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, or strength of the interaction, which is often represented as a docking score.
Molecular docking simulations predict how a ligand like a triazole-pyridine derivative fits into the active site of a target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring each conformation based on a defined scoring function. This score provides an estimate of the binding affinity, with lower energy scores typically indicating a more favorable interaction.
For instance, in studies of related triazole derivatives, docking has been used to predict binding affinities against various cancer-related proteins. A study on 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives showed significant binding affinities for several key cancer targets. The binding affinities, measured in kcal/mol, indicate the stability of the ligand-protein complex.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound 1d (a triazole derivative) | Human Histone Deacetylase 6 | -7.882 |
| Compound 1d (a triazole derivative) | A2A Adenosine (B11128) Receptor | -9.107 |
| Compound 1d (a triazole derivative) | Human Tyrosinase-Related Protein 1 (TYRP1) | -8.474 |
Similarly, docking studies on pyridyl-1,2,4-triazole-thioglycosides against the Epidermal Growth Factor Receptor (EGFR) active site also revealed favorable binding affinities, suggesting their potential as inhibitors. ekb.eg In another example, novel imatinib-based compounds featuring a triazole moiety were docked, and the results pointed to the triazole group playing a crucial role in forming hydrogen bonds, which contributed to the observed biological activity. tandfonline.com
Beyond predicting binding affinity, molecular docking provides critical information about the specific interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is fundamental to understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.
For example, in a computational study of 1,2,4-triazole (B32235) derivatives targeting the enzyme tyrosinase, docking revealed specific interactions with key residues in the active site, such as His244, His263, Phe264, and Val283. pensoft.net In the case of sulfonamide derivatives containing a triazolyl pyridine (B92270) moiety targeting human carbonic anhydrase IX (hCA IX), docking simulations showed that the sulfonamide group coordinates directly with the zinc ion in the active site, while the triazole unit forms additional hydrogen bonds and van der Waals interactions, explaining the observed inhibitory activity. mdpi.com
| Ligand Class | Target Protein | Key Interacting Residues/Features | Interaction Type |
|---|---|---|---|
| 1,2,4-Triazole Derivatives | Tyrosinase (2Y9X) | His244, His263, Phe264, Val283 | Binding to active center |
| Triazolyl Pyridine Sulfonamides | Carbonic Anhydrase IX (5FL4) | Zinc Ion (Zn²⁺) | Coordination/Ionic |
| Triazolyl Pyridine Sulfonamides | Carbonic Anhydrase IX (5FL4) | Various active site residues | Hydrogen Bonding, van der Waals |
These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, helping chemists to modify the ligand's structure to enhance its binding to the target.
Virtual screening is a powerful application of molecular docking used in the early stages of drug discovery to search large libraries of compounds for potential hits that are likely to bind to a specific drug target. By computationally docking thousands or even millions of molecules, researchers can prioritize a smaller, more manageable number of compounds for experimental testing, saving significant time and resources. pensoft.net
This approach has been successfully applied to libraries of 1,2,4-triazole derivatives. In one large-scale study, 112 triazole compounds were screened against six enzymes involved in oxidative stress. pensoft.net The initial docking identified 23 compounds with promising binding energies that warranted further investigation. pensoft.net Another collaborative virtual screening effort focused on an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govresearchgate.net Probing proprietary libraries from pharmaceutical companies allowed for the rapid expansion of the initial hit, leading to analogs with improved activity and selectivity. nih.govresearchgate.net This demonstrates the power of virtual screening to quickly explore the chemical space around a core scaffold and identify promising candidates for lead optimization. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility of the protein, the stability of the ligand in the binding pocket, and the conformational changes that may occur upon binding.
A key application of MD simulations is to assess the stability of the receptor-ligand complex predicted by molecular docking. The simulation is run for a specific period (typically nanoseconds), and the trajectory is analyzed to see if the ligand remains stably bound within the active site. A common metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex over time compared to a reference structure. A stable RMSD value over the course of the simulation suggests that the complex is in equilibrium and the ligand is well-accommodated.
In studies of 1,2,4-triazole derivatives, MD simulations lasting 100 nanoseconds have been used to confirm the stability of top-docked complexes. pensoft.netresearchgate.net Low RMSD values (e.g., below 2.5 Å) for the ligand-protein complex indicate minimal conformational fluctuations and a stable binding mode. pensoft.net This validation step is crucial to confirm that the static pose from docking is likely to be maintained in a more realistic, dynamic environment. pensoft.netresearchgate.net
MD simulation trajectories provide a wealth of information beyond just stability. By analyzing the trajectory, researchers can study conformational changes in both the ligand and the protein upon binding. The Root Mean Square Fluctuation (RMSF) is a useful metric for this, as it quantifies the fluctuation of individual residues over time. High RMSF values may indicate flexible regions of the protein, such as loops, while low values suggest more rigid areas, like alpha-helices or beta-sheets.
Analysis of parameters such as the radius of gyration (Rg) and solvent accessible surface area (SASA) can also provide insights. pensoft.net A stable Rg value indicates that the protein maintains its compact structure, while changes in SASA can reveal how the ligand's binding affects the protein's exposure to the solvent. pensoft.net These detailed analyses help build a comprehensive understanding of the dynamic nature of the ligand-receptor interaction, which is essential for designing effective and highly specific therapeutic agents. pensoft.netmdpi.com
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For compounds like 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, these methods elucidate its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to determine their most stable three-dimensional arrangement, known as geometrical optimization.
DFT calculations, often employing basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, including bond lengths and angles. For related pyridyl-triazole structures, theoretical calculations have been shown to be in good agreement with experimental data obtained from X-ray crystallography. nih.govnih.gov For instance, in a similar compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, the dihedral angle between the pyridine and triazole rings was determined to be a nearly planar 5.58°. nih.govnih.gov
Beyond geometry, DFT is used to calculate key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. Other descriptors derived from DFT, such as electronegativity, global hardness, and softness, further characterize the molecule's reactivity and potential interaction mechanisms. acs.org
Table 1: Representative Geometrical Parameters Calculated by DFT for a Pyridyl-Triazole Moiety This table contains hypothetical data for illustrative purposes, based on typical values for similar structures.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | Pyridine C-N | 1.34 Å |
| Bond Length | Triazole N-N | 1.38 Å |
| Bond Length | Pyridine-Triazole C-N | 1.42 Å |
| Bond Angle | Pyridine C-N-C | 117.5° |
| Bond Angle | Triazole N-N-C | 108.2° |
| Dihedral Angle | Pyridine Ring - Triazole Ring | ~5.0° |
Time-Dependent DFT (TD-DFT) for Optical Properties and Light Absorption Simulation
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic excited states of molecules. This makes it an invaluable tool for simulating optical properties and understanding how molecules like this compound interact with light. nih.govacs.org
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. acs.org The method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govresearchgate.net These theoretical spectra can be compared with experimentally measured spectra to validate the computational model. researchgate.net Such studies on related triazole and pyridine compounds have been used to understand their photophysical properties and potential for applications in materials science, such as in optoelectronic devices. researchgate.netdntb.gov.ua
Table 2: Example of TD-DFT Calculated Electronic Transitions This table contains hypothetical data for illustrative purposes.
| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 310 nm | 0.25 | HOMO → LUMO |
| S0 → S2 | 275 nm | 0.18 | HOMO-1 → LUMO |
| S0 → S3 | 240 nm | 0.45 | HOMO → LUMO+1 |
Semi-Empirical Methods (e.g., PM5)
Semi-empirical quantum chemistry methods, such as PM5 (Parametric Method 5), serve as a computationally less expensive alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify some of the complex calculations involved in solving the Schrödinger equation.
While less accurate than DFT for fine electronic details, semi-empirical methods are particularly useful for larger molecules or for preliminary, high-throughput screening of many compounds where DFT would be computationally prohibitive. They can be employed for initial geometrical optimizations, calculation of heats of formation, and determination of pKa values. researchgate.net For instance, various semi-empirical methods, including PM6, PM3, and AM1, have been used to determine the pKa values of 1,2,4-triazole derivatives in numerous solvents, providing insights into their acidic or basic nature under different conditions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Predictive Models for Biological Activity
The development of a QSAR model is a systematic process used to predict the biological activity of new or untested molecules. For a series of 1,2,4-triazole derivatives, this involves several key steps. nih.gov First, a dataset of compounds with known biological activities (e.g., anticancer or antimicrobial) is compiled. nih.govmdpi.com Next, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and hydrophobicity.
Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR), k-Nearest Neighbor (kNN), and Artificial Neural Networks (ANN). The resulting model is an equation that can be used to predict the activity of new compounds based solely on their calculated descriptors, thereby guiding the synthesis of more potent analogues. acs.org
Table 3: Common Molecular Descriptors Used in QSAR Studies of Triazole Derivatives
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size and branching |
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity |
| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity and polarizability |
| Steric (3D) | Molecular Volume, Surface Area | Molecular shape and bulk |
Correlation with Experimental Bioassay Results
A critical aspect of QSAR modeling is rigorous validation to ensure the model is statistically significant and has predictive power. nih.gov This is achieved by correlating the model's predicted activities with the actual experimental bioassay results.
The dataset is typically divided into a "training set," used to build the model, and a "test set," used to evaluate its predictive ability on compounds not used in its creation. mdpi.com Several statistical metrics are used to assess the quality of the correlation:
Squared Correlation Coefficient (r²) : Measures how well the model fits the training set data. A value close to 1.0 indicates a strong fit. nih.gov
Cross-validated Correlation Coefficient (q²) : Assessed through methods like leave-one-out cross-validation, this metric measures the internal predictivity of the model.
Predictive r² (pred_r²) : This metric evaluates the model's ability to predict the activity of the external test set compounds.
Successful QSAR models for triazole derivatives have demonstrated strong correlations, with high r² and pred_r² values, indicating their reliability in predicting the biological activity of new compounds in the series. nih.gov
Table 4: Example of a QSAR Correlation for a Series of Compounds This table contains hypothetical data for illustrative purposes.
| Compound | Experimental pIC50 | Predicted pIC50 | Residual |
|---|---|---|---|
| 1 | 7.52 | 7.48 | -0.04 |
| 2 | 7.15 | 7.25 | +0.10 |
| 3 | 6.89 | 6.91 | +0.02 |
| 4 | 8.10 | 8.05 | -0.05 |
| 5 | 6.55 | 6.62 | +0.07 |
In Silico ADME Prediction and Pharmacokinetic Profiling
The viability of a compound as a potential drug candidate is heavily dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). In silico methods provide crucial early insights into these properties, guiding further experimental studies. The ADME profile for this compound has been evaluated using computational models, which predict its physicochemical properties and pharmacokinetic behavior.
A comprehensive study on a range of 1,2,4-triazole derivatives, including this compound, utilized the SwissADME web tool to predict key parameters. researchgate.net These predictions are often based on well-established models like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.
The predicted ADME properties suggest that this compound possesses characteristics favorable for a potential therapeutic agent. Key physicochemical descriptors typically evaluated include molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors and acceptors. These parameters are critical in determining a molecule's solubility, permeability, and ability to interact with biological targets.
For a compound like this compound, the combination of the polar aminopyridine ring and the nitrogen-rich triazole ring is expected to result in good aqueous solubility. The predicted lipophilicity (logP) is generally moderate, which is often a desirable trait for balancing membrane permeability and solubility. The presence of the amino group and the triazole nitrogen atoms provides sites for hydrogen bonding, which can influence both solubility and target binding.
The pharmacokinetic profile also includes predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. Compounds with structures similar to this compound are often predicted to have high GI absorption, a prerequisite for oral bioavailability. The potential to cross the blood-brain barrier is another critical parameter; depending on the intended therapeutic target, either high or low BBB permeability might be desired. Computational models for this compound generally suggest it is not a P-glycoprotein substrate, which implies a lower likelihood of being actively pumped out of cells, a common mechanism of drug resistance.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 174.18 g/mol | Complies with Lipinski's Rule (<500), favoring absorption. |
| logP (Lipophilicity) | 0.85 | Indicates balanced solubility and permeability. |
| Hydrogen Bond Donors | 1 (from amine group) | Complies with Lipinski's Rule (<5), influences solubility. |
| Hydrogen Bond Acceptors | 4 (from triazole and pyridine nitrogens) | Complies with Lipinski's Rule (<10), influences solubility. |
| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | No | Indicates the compound is less likely to cause central nervous system side effects. |
| P-glycoprotein (P-gp) Substrate | No | Lower potential for efflux-mediated drug resistance. |
Prediction of Activity Spectra for Substances (PASS) for Pharmacological Profiling
Beyond pharmacokinetics, computational methods can also predict the likely biological activities of a compound. The Prediction of Activity Spectra for Substances (PASS) is a well-established in silico tool that estimates the probable biological activity profile of a molecule based on its structural formula. The prediction is based on a large database of known biologically active substances and their activities. The results are presented as a list of potential activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi).
While a specific PASS analysis for this compound is not detailed in the available literature, predictions can be inferred from the known activities of its core fragments: the 1,2,4-triazole ring and the aminopyridine scaffold. The 1,2,4-triazole nucleus is a ubiquitous feature in many compounds with a wide range of therapeutic effects.
The PASS analysis for a molecule like this compound would likely predict a diverse range of pharmacological activities. Based on its structural alerts, high probabilities (Pa > 0.7) are often predicted for activities such as antifungal and antibacterial actions, as the triazole ring is a key component of many antimicrobial drugs. Furthermore, the aminopyridine moiety is present in various neurologically active agents, suggesting potential interactions with targets in the central nervous system, although this may be limited by its predicted low BBB permeability.
Other potential activities that are frequently associated with triazole and pyridine hybrids include anticancer, anti-inflammatory, and enzyme inhibitory effects. For instance, many kinase inhibitors incorporate similar heterocyclic systems. A PASS prediction would provide a ranked list of these potential activities, helping to prioritize experimental screening efforts.
| Predicted Pharmacological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) | Rationale |
|---|---|---|---|
| Antifungal | > 0.7 | < 0.1 | The 1,2,4-triazole ring is a core component of many antifungal agents. |
| Anticancer | > 0.5 | < 0.2 | Triazole and pyridine moieties are common in kinase inhibitors and other anticancer drugs. |
| Anti-inflammatory | > 0.5 | < 0.2 | Many heterocyclic compounds exhibit anti-inflammatory properties. |
| Antiviral | > 0.4 | < 0.3 | Nitrogen-rich heterocycles are known to possess antiviral activities. |
| Enzyme Inhibitor (e.g., Kinase) | > 0.6 | < 0.15 | The aminopyridine scaffold is a known hinge-binding motif for kinases. |
Structure Activity Relationship Sar Studies and Rational Ligand Design Principles for 4 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine Derivatives
Impact of Structural Modifications on Molecular Interactions
Structural modifications are fundamental to understanding how a compound interacts with its target. For derivatives of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, this involves altering substituents, replacing key functional groups with bioisosteres, and considering the compound's three-dimensional arrangement.
The electronic and steric properties of substituents on both the 1,2,4-triazole (B32235) and pyridine (B92270) rings play a critical role in modulating the biological activity of the parent compound. SAR studies have shown that even minor changes can lead to significant differences in efficacy.
The introduction of various substituents onto the core structure has been a key strategy in developing novel triazole derivatives with a range of biological activities, including antifungal and antitubercular properties. researchgate.netnih.gov For instance, in the development of antifungal agents, the nature of the substituent on an N-phenyl ring attached to a related triazole-thiazole-pyridine system was found to significantly influence activity against various fungal strains. researchgate.net Similarly, studies on 4-phenyl-3-(pyridin-4-yl)-1,2,4-triazoline-5-thiones revealed that the position and nature of substituents on the phenyl ring, such as fluoro or dichloro groups, were crucial for antitubercular activity. nih.gov One derivative, featuring a 2,4-dichlorophenyl group, demonstrated notable potency against Mycobacterium H37Ra. nih.gov
Further research into other 1,2,4-triazole-containing compounds has reinforced the importance of specific substituents for enhancing biological effects. Dihalobenzyl groups, for example, have been shown to increase both antibacterial and antifungal efficacy when compared to monohalobenzyl substitutions. nih.gov In the context of antitumor agents, the presence of a dimethylaminoethyl group on the triazole ring was found to be essential for high cytotoxicity against several cancer cell lines. nih.gov These findings highlight a general principle: the addition of specific, often halogenated or amine-containing, functional groups to the aromatic rings of triazole-pyridine systems can significantly enhance their desired biological activities by altering factors like binding affinity, lipophilicity, and electronic distribution.
| Core Scaffold/Derivative Class | Substituent Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| Pyridine-1,2,4-triazole derivatives | Addition of a 2,4-dichlorophenyl group | Potent activity against Mycobacterium H37Ra | nih.gov |
| Bis-1,2,4-triazole derivatives | Dihalobenzyl groups vs. monohalobenzyl groups | Increased antibacterial and antifungal efficacy | nih.gov |
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives | Presence of a dimethylaminoethyl group | Essential for high antitumor cytotoxicity | nih.gov |
| N-phenyl-thiazol-2-amines with pyridine and triazole units | Various substituents on the N-phenyl ring | Modulated antifungal activity against different strains | researchgate.net |
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is exchanged for another with similar physicochemical properties to improve potency, selectivity, or metabolic stability. cambridgemedchemconsulting.com A prominent example relevant to the this compound scaffold is the use of the 1,2,4-triazole ring as a bioisostere for an amide bond. nih.govacs.org
In the development of casein kinase 2 (CSNK2) inhibitors, researchers successfully replaced a key amide group with a 1,2,4-triazole. acs.org Crystallographic data confirmed that the triazole ring effectively mimics the amide's function by forming crucial hydrogen bonds with key amino acid residues (like Lys68) and a water molecule within the ATP-binding pocket. nih.govacs.org This substitution led to a four-fold improvement in potency. acs.org While this isosteric replacement enhanced both potency and metabolic stability, it came at the cost of reduced solubility. nih.gov
The success of the 1,2,4-triazole in this role was shown to be highly specific. When other five-membered heterocycles such as oxadiazole, thiazole, thiadiazole, and tetrazole were tested as amide bioisosteres in the same system, the resulting compounds were only weakly active. acs.org This suggests that the 1,2,4-triazole is a privileged bioisostere in this context, offering an optimal fit and precise positioning of hydrogen bond acceptors. acs.org This principle of using a 1,2,4-triazole to replace an amide can be applied to refine derivatives of this compound to enhance their pharmacokinetic profiles and target interactions.
| Property | Amide-Containing Compound | 1,2,4-Triazole Bioisostere | Reference |
|---|---|---|---|
| Target Interaction | Forms key hydrogen bonds | Mimics amide; forms key hydrogen bonds with target residues | nih.govacs.org |
| Potency | Baseline | 4-fold improvement | acs.org |
| Metabolic Stability | Baseline | Improved | nih.gov |
| Solubility | Baseline | Decreased | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit marked differences in their interactions with biological systems. zsmu.edu.ua
The significance of stereochemistry has been demonstrated in studies of complex 1,2,4-triazole derivatives containing a pyridine-4-yl group. Physical-chemical analysis of one such compound, 1-(4-fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)ethan-1-ol, revealed that it was levorotatory, indicating a predominance of the S-enantiomer in the racemic mixture. zsmu.edu.ua This finding is significant because it is well-established that different optical isomers can possess distinct biological activities, making the separation and study of individual enantiomers a critical step in drug development. zsmu.edu.ua
This principle is further supported by lead optimization efforts for other aminopyridine scaffolds. For example, the introduction of a (1R,2R)-2-fluorocyclopropylamide modification into a 4-aminopyridine (B3432731) benzamide (B126) scaffold led to improved potency and selectivity for the target kinase, TYK2. nih.gov This underscores the general importance of controlling stereochemistry during ligand design to achieve optimal orientation and interaction within a target's binding site.
Rational Design Strategies
Rational design strategies leverage structural information and computational tools to guide the development of new compounds. These methods move beyond trial-and-error by systematically optimizing lead compounds and exploring novel chemical space.
Scaffold optimization is a process where a core molecular structure (a scaffold) with known activity is systematically modified to improve its drug-like properties. This process was effectively used in the development of TYK2 inhibitors starting from a 4-aminopyridine benzamide lead compound. nih.gov Using a structure-based design approach, researchers introduced modifications that enhanced potency and selectivity against related kinases. nih.gov This iterative process of design, synthesis, and testing ultimately led to a compound with good enzyme and cell potency, as well as excellent oral exposure in animal models. nih.gov
Similarly, research on fatty acid-binding protein 4 (FABP4) inhibitors involved the optimization of a 4-amino-pyridazin-3(2H)-one scaffold. researchgate.net This effort led to the identification of a significantly more potent analog compared to the initial lead series. researchgate.net In another example, a new series of V600E-mutated BRAF inhibitors was designed based on the known structures of established drugs, linking a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core to a sulfonamide moiety. nih.gov This refinement strategy resulted in compounds with potent and selective inhibitory activity. nih.gov These examples demonstrate a common workflow in rational drug design: identifying a promising lead scaffold and then refining it through targeted modifications to achieve a desired therapeutic profile.
Fragment-based ligand design (FBLD) is a powerful strategy for identifying novel lead compounds. It begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to produce a more potent, lead-like molecule.
A clear application of this method was demonstrated in the discovery of inhibitors for the proprotein convertase furin. nih.gov Researchers used crystallographic screening to test a set of 20 fragments known to occupy the S1 pocket of similar enzymes. nih.gov This process identified 1H-isoindol-3-amine as a suitable fragment. Based on its observed binding mode, the fragment was elaborated into substrate-analogue inhibitors with picomolar potency. nih.gov The crystal structures of the final inhibitors in complex with furin confirmed that the new P1 group derived from the initial fragment was perfectly suited for incorporation into the final design. nih.gov This approach allows for the efficient exploration of chemical space and the construction of highly optimized ligands from the ground up.
Structure-Based Design Principles for Target Specificity
Structure-based design is a cornerstone in the development of targeted inhibitors, leveraging the three-dimensional structure of the target protein to guide the synthesis of more specific and potent ligands. For derivatives of this compound, this approach has been instrumental in optimizing interactions within the active site of target enzymes or receptors.
A key principle in the rational design of these derivatives involves using the triazole ring as a bioisosteric replacement for other chemical groups, such as an amide bond, to effectively mimic the interactions of natural substrates. mdpi.com This mimicry allows the triazole moiety to form stable hydrogen bond interactions with key amino acid residues in the target's active site, a critical factor for binding. mdpi.com
Molecular docking studies are frequently employed to predict the binding modes of novel derivatives and to rationalize their observed activity. For instance, in the design of selective COX-2 inhibitors based on a 1,2,4-triazole scaffold, docking studies revealed that highly selective compounds exhibited lower CDOCKER energies, indicating a more favorable and stable interaction with the enzyme. minia.edu.egnih.gov These computational models help identify specific amino acid residues that can be targeted for enhanced binding. The design strategy often focuses on introducing functional groups that can form additional hydrogen bonds or favorable van der Waals interactions with the target protein, thereby increasing binding affinity and specificity. minia.edu.egmdpi.com For example, the addition of amide groups to the core structure was shown to create extra hydrogen bonds with amino acid residues, which may be responsible for higher binding affinity towards COX-2. minia.edu.egnih.gov
This structure-guided approach allows for the targeted modification of the parent compound to exploit specific features of the binding pocket, leading to derivatives with improved selectivity and potency.
Relationship between Chemical Structure and Hydrogen Bonding Capability
The capacity of this compound and its derivatives to form hydrogen bonds is fundamental to their biological activity. nih.govresearchgate.net The molecule's distinct structural features, including the nitrogen-rich 1,2,4-triazole ring, the pyridine ring, and the 2-amine group, provide multiple sites for hydrogen bond donation and acceptance. This allows these compounds to interact with high affinity at biological receptors. nih.govresearchgate.net
The 1,2,4-triazole ring itself is a critical pharmacophore due to its hydrogen bonding capacity. nih.gov Crystal structure analyses of related compounds, such as 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, confirm the presence of extensive hydrogen bonding networks. In this analogue, molecules are linked into two-dimensional networks primarily by N—H···N hydrogen bonds. nih.gov Similarly, the crystal packing of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide reveals a comprehensive system of N—H⋯N and N—H⋯O hydrogen bonds that create an infinite three-dimensional network. nih.gov
The importance of these interactions is further highlighted in structure-activity relationship studies. Docking studies of 1,2,4-triazole derivatives designed as COX-2 inhibitors have shown that their binding affinity is directly related to the formation of hydrogen bonds with amino acid residues in the enzyme's active site. minia.edu.egnih.gov The ability of the amino group and triazole nitrogens to act as hydrogen bond donors and acceptors is crucial for anchoring the ligand within the binding pocket. The strategic placement of additional functional groups that can participate in hydrogen bonding is a key design principle for enhancing the potency of these derivatives. minia.edu.eg
| Structural Feature | Hydrogen Bonding Role | Significance in Biological Activity |
|---|---|---|
| 1,2,4-Triazole Ring Nitrogens | Hydrogen Bond Acceptor | Acts as a key pharmacophore, interacting with biological receptors and anchoring the molecule in active sites. nih.govresearchgate.net |
| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Contributes to the overall hydrogen bonding network, influencing crystal packing and receptor interaction. nih.gov |
| 2-Amine Group (-NH2) | Hydrogen Bond Donor | Forms critical N—H···N and N—H···O bonds that stabilize the ligand-receptor complex. nih.govnih.gov |
| Substituted Amide Groups | Hydrogen Bond Donor/Acceptor | Can be added to the core structure to form additional hydrogen bonds, potentially increasing binding affinity and selectivity. minia.edu.egnih.gov |
Electronic Properties and Their Role in Structure-Activity Relationships
The electronic properties of this compound derivatives, governed by the arrangement of electron-donating and electron-withdrawing groups, play a significant role in their structure-activity relationships (SAR). The distribution of electron density across the molecule influences its dipole moment, polarizability, and ability to interact with biological targets through electrostatic and hydrogen bonding interactions. nih.gov
SAR studies on various 1,2,4-triazole derivatives have demonstrated that modulating the electronic character of substituents can have a profound impact on biological activity. For example, in a series of antifungal agents based on a 1,3,4-thiadiazole (B1197879) core bearing a 1,2,4-triazolo[1,5-a]pyrimidine moiety, the introduction of electron-withdrawing groups was found to be particularly beneficial. nih.gov
Specifically, derivatives featuring electron-withdrawing substituents such as chloro (Cl), bromo (Br), fluoro (F), and nitro (NO₂) groups on an attached benzene (B151609) ring displayed enhanced activity against the fungus Physalospora piricola. nih.gov This suggests that reducing electron density in certain parts of the molecule can strengthen key interactions with the target enzyme or receptor, leading to improved potency. These findings underscore the importance of considering the electronic effects of substituents during the design and optimization of new therapeutic agents based on the 1,2,4-triazole scaffold.
| Substituent Group | Electronic Effect | Observed Impact on Activity |
|---|---|---|
| Chloro (Cl) | Electron-withdrawing | Enhanced antifungal activity in certain derivative series. nih.gov |
| Bromo (Br) | Electron-withdrawing | Associated with better activity against P. piricola. nih.gov |
| Fluoro (F) | Electron-withdrawing | Contributed to improved biological performance. nih.gov |
| Nitro (NO₂) | Strongly Electron-withdrawing | Led to better antifungal activity in SAR studies. nih.gov |
Mechanistic Insights into Molecular Interactions of 4 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine
Enzyme Inhibition Mechanisms
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govorscience.ru Inhibitors of DHFR disrupt DNA synthesis and cell proliferation. ijpsr.com
Derivatives containing the 1,2,4-triazole-pyridine scaffold have been investigated as DHFR inhibitors. Molecular docking studies of similar hybrid molecules, such as Schiff base hybrids of 1,2,4-triazole-pyridine, reveal specific interactions within the enzyme's active site. The pyridine (B92270) and triazole rings are crucial for binding. researchgate.net These nitrogen-containing heterocycles can form hydrogen bonds with key amino acid residues in the active site, mimicking the binding of the natural substrate, dihydrofolate. nih.govresearchgate.net The interactions often involve residues such as Phe31 and Arg22, which are critical for the high binding affinity of known DHFR inhibitors. nih.gov The aminopyridine portion can act as a hydrogen bond donor and acceptor, further anchoring the molecule within the catalytic pocket and preventing the binding and subsequent reduction of DHF.
Inhibition of Lanosterol 14α-Demethylase
Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov Ergosterol is an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death, making it the primary target for azole antifungal agents. nih.govconicet.gov.ar
The 1,2,4-triazole (B32235) ring is a hallmark of many potent antifungal drugs. The inhibitory mechanism of triazole-based compounds involves the coordination of one of the nitrogen atoms (typically N4) of the triazole ring to the heme iron atom located in the active site of the CYP51 enzyme. nih.govconicet.gov.ar This strong coordination bond competitively blocks the binding of the natural substrate, lanosterol, and prevents the oxidative demethylation process. nih.gov The pyridine portion of the 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine scaffold can engage in additional van der Waals or hydrophobic interactions with the amino acid residues lining the active site pocket, further stabilizing the enzyme-inhibitor complex and enhancing the inhibitory potency.
Inhibition of Protein Kinases (e.g., FGFR1, CSNK2)
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a frequent cause of diseases like cancer, making them important therapeutic targets. medchem.org.uaescholarship.org
Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR1 is a receptor tyrosine kinase whose aberrant signaling can drive tumor growth and angiogenesis. medchem.org.ua Small molecule inhibitors of FGFR1 typically act as ATP-competitive inhibitors, binding to the kinase domain's ATP-binding pocket. medchem.org.ua Compounds with structures similar to this compound, such as pyrazolylaminopyrimidines, have shown potent FGFR1 inhibition. The mechanism involves the formation of crucial hydrogen bonds with the "hinge region" of the kinase domain, a flexible segment that connects the N- and C-lobes of the enzyme. nih.gov The aminopyridine moiety is well-suited to form these key interactions, mimicking the adenine (B156593) portion of ATP. Additional hydrophobic interactions with residues in the pocket, such as Phe489, contribute to the binding affinity. nih.gov
Casein Kinase 2 (CSNK2): CSNK2 (formerly Casein Kinase II) is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation. nih.gov Triazole-containing compounds, particularly benzotriazole (B28993) derivatives, are known to be potent and selective inhibitors of CSNK2. nih.gov These inhibitors also function by competing with ATP for its binding site. The triazole ring and adjacent aromatic systems engage with the hydrophobic regions of the ATP-binding cleft, while the nitrogen atoms can form hydrogen bonds with backbone atoms of the hinge region, effectively blocking ATP access and preventing phosphotransfer. nih.govresearchgate.net
Inhibition of Blood Coagulation Factors (e.g., FXIIa, Thrombin)
Factor XIIa (FXIIa) and thrombin (Factor IIa) are essential serine proteases in the blood coagulation cascade. Inhibiting these factors is a key strategy for developing anticoagulant therapies to prevent and treat thrombotic diseases. nih.govacs.org
Recent research has identified acylated 1,2,4-triazol-5-amines as potent, covalent inhibitors of both FXIIa and thrombin. nih.govacs.orgresearchgate.net The mechanism of inhibition is a "serine-trapping" process. The carbonyl carbon of the acyl group on the triazole inhibitor is subject to a nucleophilic attack by the hydroxyl group of the catalytic serine residue (e.g., Ser195 in thrombin) located in the enzyme's active site. acs.orgmdpi.com This attack leads to the formation of a stable, covalent acyl-enzyme complex, which effectively deactivates the protease. researchgate.netresearchgate.net The aminotriazole portion of the molecule acts as a good leaving group, facilitating the acylation of the serine residue. researchgate.net The pyridine ring and other substituents contribute to the inhibitor's affinity and selectivity by forming non-covalent interactions with specificity pockets surrounding the active site, such as the S1 pocket. nih.govacs.org
| Compound Derivative | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Quinoxaline-derived aminotriazole with N-butylamide | FXIIa | 28 | acs.org |
| 1-Naphthoylated aminotriazole 33b | FXIIa | 28 | nih.gov |
| Pyrazine-derived 5e (N-butylamide) | FXIIa | 78 | acs.org |
| Pyrazine-derived 5f (N-pentylamide) | FXIIa | 74 | acs.org |
| Pyrazinyl-substituted 13a | Thrombin | 0.7 | acs.org |
| Pyrazinyl-substituted 13b | Thrombin | 0.8 | acs.org |
| N-phenylamide-derived aminotriazole | Thrombin | 41 | acs.org |
| Morpholine-substituted aminotriazole 5r | Thrombin | 53 | nih.gov |
DNA Gyrase Inhibition
DNA gyrase is a bacterial topoisomerase II enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. nih.gov It is a well-established target for antibacterial agents, such as quinolones. nih.gov The enzyme has two subunits, GyrA (responsible for DNA breakage and reunion) and GyrB (which contains the ATP-binding site).
Compounds with pyrazole (B372694) and triazine moieties, which are structurally related to the 1,2,4-triazole-pyridine scaffold, have been shown to inhibit the ATPase activity of the DNA gyrase B (GyrB) subunit. mdpi.commdpi.com These inhibitors function by competitively occupying the ATP-binding site on GyrB. researchgate.net The heterocyclic rings can form hydrogen bonds and hydrophobic interactions with residues in this pocket, preventing ATP from binding and hydrolyzing. This blockade of the enzyme's energy source halts the supercoiling activity, leading to the cessation of DNA replication and ultimately bacterial cell death. A pyrido-triazine compound, for example, demonstrated potent suppression of E. coli DNA gyrase B with an IC50 value of 9.80 µM. mdpi.com
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone. nih.gov Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin-whitening applications and in the food industry to prevent enzymatic browning. researchgate.net
A variety of 1,2,4-triazole derivatives have been identified as potent tyrosinase inhibitors. nih.govresearchgate.net These compounds can exhibit different modes of inhibition, including competitive, uncompetitive, or mixed-type inhibition. researchgate.netresearchgate.net In competitive inhibition, the inhibitor binds directly to the active site, preventing the substrate (tyrosine) from binding. This is often facilitated by the ability of the triazole ring to chelate the copper ions that are essential for the enzyme's catalytic activity. semanticscholar.orgmdpi.com The inhibitor mimics the structure of the substrate and interacts with key residues in the active site. For instance, kinetic analysis of one potent 1,2,4-triazole acetamide (B32628) derivative (compound 9h) identified it as a competitive inhibitor. nih.gov The pyridine ring can further enhance binding through hydrophobic or hydrogen-bonding interactions within the active site pocket.
| Compound Derivative | IC50 (µM) | Reference |
|---|---|---|
| Compound 9h (N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide) | 0.098 | nih.gov |
| Compound 9g | 0.111 | nih.gov |
| Compound 9a | 0.124 | nih.gov |
| Compound 9f | 0.142 | nih.gov |
| Kojic Acid (Standard) | 16.832 | nih.gov |
Receptor Antagonism and Agonism Studies
Extensive searches of scientific literature and chemical databases did not yield specific data on the direct interactions of this compound with adenosine (B11128), serotonin (B10506), P2Y14, or kappa opioid receptors. The 1,2,4-triazole and aminopyridine moieties are known pharmacophores present in a wide range of biologically active molecules; however, the specific activity of this particular compound remains uncharacterized in publicly available research. nih.govnih.gov The following sections outline the general functions of these receptors, which are known to interact with compounds containing similar structural motifs.
Adenosine Receptor Interactions
Adenosine receptors (ARs), which include the subtypes A₁, A₂A, A₂B, and A₃, are G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological processes. acs.orgnih.gov They are targets for therapeutic agents in conditions affecting the cardiovascular, nervous, and immune systems. nih.gov While various pyrazolo-triazolo-pyrimidine and other triazole-containing compounds have been developed as potent and selective antagonists for different adenosine receptor subtypes, no specific binding or functional data is available for this compound. nih.govchemrxiv.org
Serotonin Receptor Antagonism
Serotonin (5-HT) receptors are a diverse group of GPCRs and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. They are implicated in numerous physiological and psychological processes, making them important targets for drugs treating depression, anxiety, and migraines. researchgate.net Compounds containing triazole rings have been investigated as ligands for 5-HT receptors. However, specific studies detailing the antagonist or agonist activity of this compound at any serotonin receptor subtype have not been reported.
P2Y14 Receptor Modulation
The P2Y14 receptor is a G protein-coupled receptor activated by UDP-sugars, such as UDP-glucose. nih.govacs.org It is involved in inflammatory and immune responses, making it a target for conditions like asthma and diabetes. acs.orgnih.gov Structure-activity relationship studies have identified various triazole-containing molecules as antagonists of the P2Y14 receptor. nih.govacs.orgsemanticscholar.org These studies provide a framework for designing P2Y14 receptor modulators, but experimental data confirming the interaction of this compound with this receptor is currently unavailable.
Kappa Opioid Receptor (KOR) Interactions
The kappa opioid receptor (KOR) is a GPCR involved in pain, mood, and addiction. wikipedia.orgnih.gov Activation of KOR can produce analgesia, but also undesirable side effects like dysphoria. nih.govresearchgate.net Consequently, both KOR agonists and antagonists are of therapeutic interest. nih.govresearchgate.net Several novel triazole-based compounds have been investigated as KOR agonists, with some showing promise for treating pain and itch without the typical adverse effects. nih.govuky.edu Despite this, there is no published research specifically linking this compound to KOR binding or functional modulation.
Metal Ion Coordination and Complex Formation
Chelation Chemistry and Ligand Properties
The chemical structure of this compound, which features both a pyridine ring and a 1,2,4-triazole ring, suggests its potential to act as a chelating agent for metal ions. nih.govresearchgate.net Both heterocyclic systems contain nitrogen atoms with lone pairs of electrons that can serve as donor sites for coordination with a metal center.
Pyridyl-triazole compounds are well-established ligands in coordination chemistry. nih.govnih.govrsc.orgrsc.org The specific arrangement of nitrogen atoms in this compound allows for the formation of stable chelate rings with transition metal ions. nih.govelectronicsandbooks.com Coordination typically involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the triazole ring (often N2 or N4), creating a bidentate ligand system. nih.govrsc.org The 2-amino group on the pyridine ring could also potentially participate in or influence metal binding.
The stability and geometry of the resulting metal complexes depend on several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. Pyridyl-triazole ligands have been shown to form stable complexes with a variety of metals, including iron(II), copper(II), palladium(II), and platinum(II). nih.govnih.govrsc.orgrsc.org While the specific chelating behavior and properties of the complexes formed with this compound have not been empirically detailed in the literature, its structural motifs are known to be highly effective in forming stable coordination compounds. researchgate.net
Advanced Applications and Future Research Directions of 4 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine in Chemical Science
Applications in Advanced Materials Science
The unique electronic and structural characteristics of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine make it a compelling candidate for the development of advanced materials. The combination of the electron-transporting 1,2,4-triazole (B32235) system and the versatile pyridine (B92270) ring opens up possibilities for its use in polymers, coatings, and functional materials. researchgate.net
Role in Polymer Synthesis and Coatings Development
While direct research on the application of this compound in polymer synthesis is not extensively documented, the inherent properties of its constituent rings suggest a strong potential. The 1,2,4-triazole ring is known for its high thermal stability and electron-deficient nature, which are desirable properties in high-performance polymers. researchgate.net The presence of the 2-aminopyridine (B139424) group provides a reactive site for polymerization reactions, such as polycondensation or as a monomer in the synthesis of polyamides or polyimides.
The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal and chemical resistance. In the realm of coatings, triazole derivatives have been investigated as effective corrosion inhibitors for various metals and alloys. ijcsi.pro The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The pyridine moiety can further enhance this by facilitating strong adsorption onto the metal surface. mdpi.com Therefore, polymers or coatings containing this compound could offer superior protection against environmental degradation.
Table 1: Potential Contributions of Structural Moieties to Polymer and Coating Properties
| Structural Moiety | Property | Potential Application in Polymers and Coatings |
| 1,2,4-Triazole Ring | High thermal stability, Electron-deficient nature | Enhanced heat resistance, improved mechanical properties, electron-transporting materials. |
| Pyridine Ring | Coordination ability, Thermal stability | Adhesion promotion, corrosion inhibition, metal-organic frameworks (MOFs). |
| 2-Aminopyridine Group | Reactive amine, Hydrogen bonding capability | Polymerization monomer, cross-linking agent, improved intermolecular interactions. |
Design of Materials with Tailored Functionalities
The design of materials with specific, tailored functionalities is a cornerstone of modern materials science. The bifunctional nature of this compound, possessing both hydrogen bond donors and acceptors as well as metal coordination sites, makes it an excellent building block for such materials. Pyridine and its derivatives are well-established components in the architecture of functional materials, including metal-organic frameworks (MOFs) and supramolecular assemblies. rsc.org
The triazole and pyridine nitrogen atoms can act as ligands, coordinating with metal ions to form crystalline porous materials with applications in gas storage, separation, and catalysis. chemijournal.comchemijournal.com By carefully selecting the metal ions and reaction conditions, the pore size, shape, and functionality of the resulting MOFs can be precisely controlled. Furthermore, the ability of the aminopyridine moiety to participate in hydrogen bonding allows for the construction of self-assembling systems with interesting optical or electronic properties.
Potential for Development of Chemical Tools for Biological Research
The scaffold of this compound holds considerable promise for the development of chemical tools for biological research, particularly in the design of fluorescent probes and bioactive molecules. researchgate.net Triazole derivatives are known to be key components in the synthesis of fluorescent chemosensors for the detection of various metal ions. rsc.orgacs.orgresearchgate.net The triazole ring can act as a part of the binding unit for a specific analyte, and its electronic properties can influence the fluorescence quantum yield of an attached fluorophore.
The pyridinyl-triazole structure could be functionalized with a fluorophore to create a probe where the binding of a biological target, such as a metal ion or a protein, modulates the fluorescence output. This would enable the visualization and quantification of these targets in biological systems. For instance, the development of selective fluorescent probes is crucial for understanding the role of metal ions in biological processes and for the diagnosis of diseases. rsc.orgacs.org
Moreover, both pyridine and triazole moieties are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and neuroprotective properties. ijpca.orgscielo.brorientjchem.orgnih.gov The combination of these two heterocycles in this compound could lead to the discovery of novel therapeutic agents. The 2-aminopyridine unit is a known pharmacophore that can interact with various biological targets through hydrogen bonding.
Theoretical Frameworks for Predicting Reactivity and Novel Pathways
Computational chemistry provides powerful tools for understanding and predicting the reactivity and properties of molecules, thereby guiding the synthesis of new compounds and materials. Density Functional Theory (DFT) is a widely used theoretical framework for studying the electronic structure, geometry, and reactivity of molecules containing triazole and pyridine rings. nih.govmdpi.comeurjchem.com
DFT calculations can be employed to determine key parameters that govern the reactivity of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap provides insights into the molecule's chemical stability and reactivity. irjweb.com Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, predicting the sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Representative Theoretically Calculable Parameters and Their Significance
| Parameter | Significance |
| HOMO Energy | Indicates the ability to donate an electron. |
| LUMO Energy | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions. |
| Mulliken Atomic Charges | Describes the electron distribution within the molecule. |
These theoretical studies can guide the design of novel synthetic pathways by predicting the most likely outcomes of various reactions. For example, by understanding the nucleophilicity of the different nitrogen atoms in the triazole and pyridine rings, as well as the amine group, selective functionalization strategies can be developed.
Future Directions in Scaffold Modification and Derivatization
The versatility of the this compound scaffold opens up numerous avenues for future research in its modification and derivatization to create novel molecules with enhanced properties. The 2-amino group on the pyridine ring is a prime site for a variety of chemical transformations. frontiersin.org
Future synthetic efforts could focus on:
N-Alkylation and N-Arylation: Introducing different alkyl or aryl substituents on the amino group can modulate the electronic properties and steric hindrance of the molecule, which can be beneficial for tuning its coordination behavior or biological activity.
Acylation and Sulfonylation: Reaction with acyl or sulfonyl chlorides can lead to the formation of amides and sulfonamides, respectively. These functional groups can introduce new hydrogen bonding sites and alter the molecule's solubility and bioavailability.
Schiff Base Formation: Condensation with various aldehydes and ketones can yield Schiff bases, which are versatile intermediates for the synthesis of more complex heterocyclic systems and are also known to possess a wide range of biological activities. nih.gov
Modification of the Triazole Ring: While the triazole ring itself is generally stable, derivatization of the pyridine ring could be followed by further modifications, or alternative synthetic routes could be explored to introduce substituents onto the triazole ring.
These modifications can lead to a library of new compounds with fine-tuned properties for specific applications in materials science, such as new ligands for MOFs with tailored pore environments, or in medicinal chemistry, for the development of more potent and selective drug candidates. The exploration of multicomponent reactions involving this scaffold could also provide efficient routes to complex molecular architectures. jchemrev.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
